N-アシル-L-α-アミノ酸

N-アシル-L-α-アミノ酸は、L型のα炭素にカルボキシル基とアミノ基を有する化合物にN末端にアシル基が導入された誘導体であり、高純度の立体特異性と化学的安定性を特徴とする。この構造はペプチド合成における保護基として機能し、反応条件下での耐久性が優れているため、複雑な分子構築において信頼性を確保する。医薬品や生体分子の合成プロセスにおいて中間体として有用であり、選択的な反応性により効率的な生成が可能となる。特にナノスケールでの精密制御が求められる分野でその特性が活かされる。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

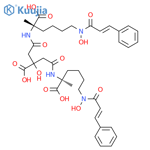

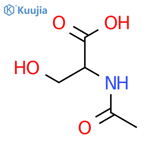

|

Acetylcysteine | 616-91-1 | C5H9NO3S |

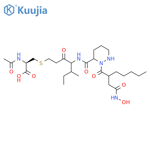

|

4,10,16,22-Tetraazapentacosa-1,24-diene-9,13,17-tricarboxylicacid, 4,13,22-trihydroxy-3,11,15,23-tetraoxo-1,25-diphenyl-, 9,17-dimethylester, (1E,9S,17S,24E)- | 133705-25-6 | C38H48N4O13 |

|

Matlystatin A | 140626-94-4 | C27H47N5O8S |

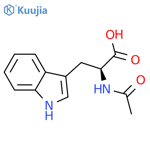

|

N-Acetyl-L-Tryptophan | 873-21-2 | C13H14N2O3 |

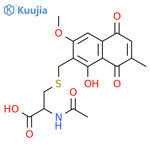

|

N-acetyl-S-[(1-hydroxy-3-methoxy-7-methyl-5,8-dioxo-5,8-dihydronaphthalen-2-yl)methyl]-L-cysteine | 91776-42-0 | C18H19NO7S |

|

N-Caffeoyltryptophan | 109163-69-1 | C20H18N2O5 |

|

N2-(3-Carboxy-1-oxopropyl)-L-arginine | 2478-02-6 | C10H18N4O5 |

|

(-)-Herbacic acid | 255055-81-3 | C14H19Cl6NO3 |

|

Platensimide A | 1022904-20-6 | C23H32N2O6 |

|

N-Acetyl-L-serine (>90%) | 16354-58-8 | C5H9NO4 |

関連文献

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

推奨される供給者

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品